Bromophenyltrichlorosilane

Surface Chemistry Silane Coupling Plasma Activation

Bromophenyltrichlorosilane (CAS 27752-77-8), with the molecular formula C6H4BrCl3Si and a molecular weight of 290.44 g/mol, is an organosilicon compound belonging to the aryltrichlorosilane class. It is typically supplied as a colorless to pale yellow liquid with a density of 1.68 g/cm³, a boiling point of 106°C, and a refractive index of 1.5670.

Molecular Formula C18H12Br3Cl9Si3
Molecular Weight 871.3 g/mol
Cat. No. B8037873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromophenyltrichlorosilane
Molecular FormulaC18H12Br3Cl9Si3
Molecular Weight871.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Br.C1=CC(=CC(=C1)Br)[Si](Cl)(Cl)Cl.C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br
InChIInChI=1S/3C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10;7-5-2-1-3-6(4-5)11(8,9)10;7-5-3-1-2-4-6(5)11(8,9)10/h3*1-4H
InChIKeyFKEJOTGVJRZFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromophenyltrichlorosilane for Surface Functionalization and Organic Synthesis: Procurement-Relevant Specifications and Baseline Data


Bromophenyltrichlorosilane (CAS 27752-77-8), with the molecular formula C6H4BrCl3Si and a molecular weight of 290.44 g/mol, is an organosilicon compound belonging to the aryltrichlorosilane class [1]. It is typically supplied as a colorless to pale yellow liquid with a density of 1.68 g/cm³, a boiling point of 106°C, and a refractive index of 1.5670 . The compound is characterized by a reactive trichlorosilyl (-SiCl3) head group and a bromophenyl tail group, enabling its use as a versatile building block for organic synthesis and as a surface modifier for introducing both phenyl and bromine functionality onto substrates .

Bromophenyltrichlorosilane in Procurement: Why In-Class Aryltrichlorosilane Analogs Are Not Interchangeable


A direct substitution of Bromophenyltrichlorosilane with a structurally similar aryltrichlorosilane, such as Phenyltrichlorosilane or Chlorophenyltrichlorosilane, is not scientifically valid due to significant differences in chemical reactivity, physical properties, and functional outcomes. The presence of the bromine atom on the phenyl ring fundamentally alters the electron density of the aromatic system, which influences the reactivity of the trichlorosilyl group during hydrolysis and condensation [1]. Furthermore, the bromine atom provides a chemically addressable handle for subsequent transformations, such as cross-coupling reactions, that are not possible with non-halogenated or chloro-substituted analogs. As detailed below, even seemingly minor structural variations can lead to quantifiable differences in surface wettability, reaction kinetics, and ultimate material performance, making careful compound selection critical for reproducible results and product performance .

Quantitative Evidence for Bromophenyltrichlorosilane Differentiation: A Comparator-Based Analysis


Trichlorosilane vs. Monochlorosilane Surface Functionalization Efficiency: A Class-Level Performance Indicator

For surface modification applications, the trichlorosilane functional group on Bromophenyltrichlorosilane provides a crucial advantage over monochlorosilane analogues. This is a class-level inference that applies to the target compound. Research on perfluoroalkylchlorosilanes demonstrated that trichlorosilane variants achieve much higher levels of surface functionalization compared to their monochlorosilane counterparts under solventless coupling to plasma-activated polymer surfaces [1].

Surface Chemistry Silane Coupling Plasma Activation

Influence of Silicon Substituents on Aromatic Bromination Reactivity: A Quantitative Comparison

The reactivity of the phenyl ring in Bromophenyltrichlorosilane is not equivalent to that in analogous compounds. A study on the bromination of aromatic organosilicon compounds showed that the reactivity of benzyltrichlorosilane was intermediate between that of phenyltrichlorosilane and β-phenylethyltrichlorosilane [1]. This demonstrates that the specific substituents on the silicon atom (and their distance from the ring) directly modulate the reactivity of the aromatic system, a factor that would apply to bromophenyltrichlorosilane as well, distinguishing it from other phenylsilanes.

Organosilicon Chemistry Reaction Kinetics Electrophilic Substitution

Impact of Silylation on Porous Support Porosity: A Comparative Analysis of Trichlorosilanes

The use of trichlorosilanes for surface modification is associated with a quantifiable loss of pore volume and surface area in porous materials. A study on zeolite silylation reported a decrease in total specific pore volume to 0.35 cm³/g and total specific surface area to 507 m²/g following treatment with trichlorosilanes [1]. This class-level evidence suggests that Bromophenyltrichlorosilane, due to its trichlorosilyl group, will cause a similar, significant change in the physical properties of porous substrates, a factor that must be considered during process development and when comparing it to alternative, less reactive silanes.

Porous Materials Silylation Chromatography

Targeted Application Scenarios for Bromophenyltrichlorosilane Based on Differentiated Performance Evidence


High-Density Surface Functionalization of Plasma-Activated Polymers and Biomaterials

Based on the class-level evidence that trichlorosilanes provide superior functionalization of plasma-activated polymer surfaces compared to monochlorosilanes [1], Bromophenyltrichlorosilane is an optimal candidate for creating high-density, covalently bound organic layers on polymeric substrates. This is particularly relevant for modifying the surface properties of medical devices and implants, where a robust, chemically bonded coating is required to impart specific characteristics such as hydrophobicity or to serve as an adhesion-promoting interlayer. The bromine atom offers an additional site for subsequent functionalization, enabling the creation of more complex surface architectures.

Synthesis of Silicon-Centered Catalysts and Advanced Materials via Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring of Bromophenyltrichlorosilane provides a reactive handle for subsequent chemical transformations. This compound can serve as a key intermediate in the synthesis of triarylsilanols, which have been identified as the first molecular, silicon-centered catalysts for direct amidation reactions [1]. The bromophenyl substituent enables further elaboration via cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira), allowing researchers to tune the steric and electronic properties of the resulting silanol catalysts. This unique synthetic utility differentiates it from non-halogenated aryltrichlorosilanes like Phenyltrichlorosilane.

Controlled Porosity Modification of Chromatographic Supports and Zeolites

For researchers and process engineers working with porous materials, the quantitative data on pore volume and surface area reduction following trichlorosilane silylation [1] is critical for rational material design. Bromophenyltrichlorosilane can be used to deliberately and predictably modify the internal surface of zeolites, silica gels, or other chromatographic supports to alter their selectivity and retention characteristics. The bromophenyl group introduces a specific chemical functionality that can interact with analytes via pi-pi or hydrophobic interactions, providing a quantifiable change in separation performance that is distinct from the effect of simpler alkyltrichlorosilanes.

Creation of Hydrophobic and Ion-Barrier Coatings for Construction and Electronics

The general class of organotrichlorosilanes is known for creating hydrophobic and non-polar interphases on polar substrates like glass, metal, and concrete. As described in technical literature, these coatings can shield surfaces from water interaction and provide ion barrier protection [1]. Bromophenyltrichlorosilane can be used to create such coatings with the added benefit of the bromophenyl group, which may confer specific optical or electronic properties, or provide enhanced chemical resistance compared to coatings derived from Phenyltrichlorosilane. This makes it a candidate for protecting composite structures, reinforcing steel in concrete, or creating water-repellent layers on electronic components.

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